molecular formula C22H13FN2O B11662239 6-(4-Fluorophenyl)benzo[a]phenazin-5-ol

6-(4-Fluorophenyl)benzo[a]phenazin-5-ol

Cat. No.: B11662239
M. Wt: 340.3 g/mol
InChI Key: PNAQJYYWTTZBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)benzo[a]phenazin-5-ol is a derivative of benzo[a]phenazine, a class of aza-polycyclic compounds. These compounds are known for their unique biological properties and are found in nature as secondary metabolites from various microorganisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)benzo[a]phenazin-5-ol typically involves multi-component reactions. One common method is the condensation of 2-hydroxy-1,4-naphthoquinone with o-phenylenediamine, followed by the addition of an aromatic aldehyde and a suitable catalyst . The reaction is usually carried out under reflux conditions in glacial acetic acid, leading to the formation of the desired product with good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)benzo[a]phenazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazines .

Scientific Research Applications

6-(4-Fluorophenyl)benzo[a]phenazin-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and anticancer properties, making it a potential candidate for drug development.

    Medicine: Investigated for its potential use in treating diseases such as cancer and Alzheimer’s disease.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)benzo[a]phenazin-5-ol involves its interaction with various molecular targets and pathways. It can intercalate into DNA, inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This leads to the disruption of cellular processes and induces apoptosis in cancer cells . Additionally, the compound’s antioxidant properties contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-fluorophenyl group in 6-(4-Fluorophenyl)benzo[a]phenazin-5-ol enhances its lipophilicity and electron-withdrawing properties, which can influence its reactivity and biological activity. This makes it a unique compound with potential advantages in drug development and other applications .

Properties

Molecular Formula

C22H13FN2O

Molecular Weight

340.3 g/mol

IUPAC Name

6-(4-fluorophenyl)benzo[a]phenazin-5-ol

InChI

InChI=1S/C22H13FN2O/c23-14-11-9-13(10-12-14)19-21-20(15-5-1-2-6-16(15)22(19)26)24-17-7-3-4-8-18(17)25-21/h1-12,26H

InChI Key

PNAQJYYWTTZBAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.